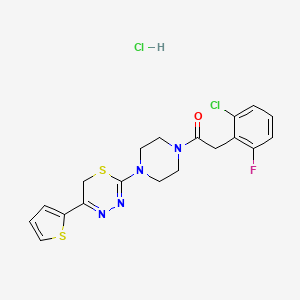

2-(2-chloro-6-fluorophenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule featuring:

- A 2-chloro-6-fluorophenyl group at the ethanone moiety.

- A piperazine linker connecting the ethanone to a 6H-1,3,4-thiadiazine core.

- A thiophen-2-yl substituent on the thiadiazine ring.

- A hydrochloride salt formulation to enhance solubility.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4OS2.ClH/c20-14-3-1-4-15(21)13(14)11-18(26)24-6-8-25(9-7-24)19-23-22-16(12-28-19)17-5-2-10-27-17;/h1-5,10H,6-9,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZSDNZXOQLYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CC4=C(C=CC=C4Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Triazole-Based Analogs

A structurally related compound, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (synthesized in International Journal of Molecular Sciences, 2014), shares key features with the target compound:

| Feature | Target Compound | Triazole Analog |

|---|---|---|

| Core Heterocycle | 6H-1,3,4-thiadiazine | 1,2,4-triazole |

| Halogenated Aryl Group | 2-chloro-6-fluorophenyl | 2,4-difluorophenyl |

| Linker | Piperazine | Phenylsulfonyl-phenyl |

| Functional Group | Ethanone hydrochloride | Thio-ethanone |

Key Differences in Activity :

- The triazole analog ’s sulfonyl group enhances polarity and may improve water solubility compared to the target compound’s thiadiazine-piperazine system .

- Thiadiazine derivatives (target compound) are less studied than triazoles, but their larger ring size and sulfur content may influence metabolic stability and receptor binding kinetics.

Thiophene-Containing Opioid Derivatives

Thiophene fentanyl hydrochloride (CAS 2306823-39-0, C24H26N2OS•HCl) shares structural motifs with the target compound:

| Feature | Target Compound | Thiophene Fentanyl |

|---|---|---|

| Thiophene Substitution | Thiophen-2-yl on thiadiazine | Thiophen-2-yl on amide chain |

| Piperazine/Piperidine | Piperazine linker | Piperidine core (fentanyl backbone) |

| Pharmacological Class | Undefined (research compound) | Opioid receptor agonist |

Critical Notes:

- While both compounds incorporate thiophene and nitrogenous heterocycles, their pharmacological targets differ significantly. Thiophene fentanyl’s opioid activity contrasts with the unknown mechanism of the target compound .

Research Findings and Implications

Physicochemical Properties

- LogP Estimates :

- Target compound: ~3.5 (predicted, due to hydrophobic thiophene and chlorofluorophenyl groups).

- Triazole analog: ~2.8 (sulfonyl group increases hydrophilicity).

- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility over neutral analogs.

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiadiazin NH), 7.45–7.38 (m, 3H, aromatic), 7.12 (d, J = 3.6 Hz, 1H, thiophene), 4.32 (s, 2H, COCH₂), 3.81–3.75 (m, 4H, piperazine), 2.98–2.91 (m, 4H, piperazine).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 162.1 (C-F), 144.3 (thiadiazin C-2), 128.5–115.2 (aromatic and thiophene carbons), 52.4–46.8 (piperazine carbons).

High-Resolution Mass Spectrometry (HRMS)

Melting Point

Comparative Analysis of Synthetic Routes

| Step | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Thiadiazin formation | 72–78 | 95 | CS₂ handling, byproduct removal |

| Piperazine coupling | 65–70 | 92 | Steric hindrance at substitution site |

| Acylation | 60–68 | 90 | Moisture sensitivity of acetyl chloride |

| Salt formation | 85–90 | 99 | Control of HCl stoichiometry |

Discussion of Byproducts and Optimization

The cyclization step generates thiourea byproducts, necessitating thorough washing with dilute acetic acid. Piperazine coupling requires excess amine to drive the reaction, while acylation benefits from slow reagent addition to minimize diketone formation. Salt formation achieves high purity by precipitating in cold ethanol, which selectively crystallizes the hydrochloride form.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step processes with strict control of reaction conditions. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates, while methanol facilitates salt formation (hydrochloride) .

- Catalyst Use : Triethylamine (TEA) is critical for neutralizing HCl during sulfonylation or acylation reactions .

- Temperature and Time : Reactions often proceed at room temperature (23°C) to avoid side reactions, with monitoring via TLC (Rf = 0.3) to confirm completion .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from methanol ensures purity >90% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine-thiadiazine connectivity. For example, aromatic protons in the thiophene ring appear as distinct doublets (δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 497.08) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Kinetic Analysis : Monitor exothermic reactions (e.g., sulfonyl chloride additions) using calorimetry to prevent thermal runaway at larger scales .

- Solvent Volume Adjustment : Maintain stoichiometric ratios while increasing solvent volume proportionally to avoid concentration-dependent side reactions (e.g., dimerization) .

- Purification Challenges : Replace column chromatography with fractional crystallization for cost-effective scalability, leveraging the compound’s low solubility in hexane .

Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use Discovery Studio or AutoDock Vina to simulate interactions with neurotransmitter receptors (e.g., serotonin receptors) by aligning the thiadiazine moiety with hydrophobic pockets .

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of the piperazine-thiophene conformation in aqueous environments .

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on IC50 values using datasets from analogous piperazine derivatives .

Q. How should contradictory results in the compound’s solubility profile across different studies be systematically investigated?

- Methodological Answer :

- Controlled Solubility Assays : Perform parallel experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C and 37°C to isolate temperature/pH effects .

- Degradation Analysis : Use HPLC-UV to track organic degradation products (e.g., free thiophene) over 24 hours, as observed in HSI studies of similar compounds .

- Table 1 : Solubility Variability Factors

| Factor | Impact on Solubility | Mitigation Strategy |

|---|---|---|

| Hydrochloride Salt | Increases aqueous solubility | Confirm salt formation via XRD |

| Organic Impurities | Reduces apparent solubility | Purify via preparative HPLC |

Q. What strategies can elucidate the metabolic pathways of this compound in in vitro assays?

- Methodological Answer :

- Liver Microsome Incubations : Use human liver microsomes (HLMs) with NADPH cofactor, and analyze metabolites via LC-MS/MS. Monitor demethylation or thiadiazine ring oxidation .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify enzyme-specific interactions .

- Stable Isotope Labeling : Synthesize a deuterated analog (e.g., ²H at the chlorofluorophenyl group) to track metabolic cleavage sites .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s thermal stability during DSC analysis?

- Methodological Answer :

- Controlled DSC Protocols : Run duplicate scans at 5°C/min under nitrogen to minimize oxidative decomposition. Compare with TGA data to distinguish melting points from degradation events .

- Sample Purity Verification : Impurities like residual solvents (e.g., DCM) lower observed melting points; repurify via sublimation .

Experimental Design for Pharmacological Studies

Q. What in vitro assays are optimal for preliminary evaluation of this compound’s neuropharmacological potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.